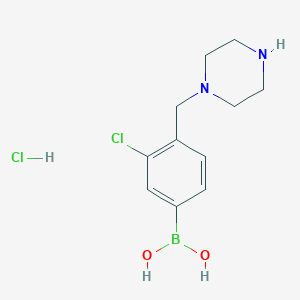

(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride

描述

(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative featuring a piperazine-substituted chlorophenyl scaffold. The molecular formula of this analog is C₁₃H₂₀BClN₂O₄, with an average molecular weight of 314.575 g/mol and a purity of 97% . Piperazine derivatives are frequently employed in medicinal chemistry due to their ability to enhance solubility and modulate pharmacokinetic properties, while boronic acids are valued for their role in Suzuki-Miyaura cross-coupling reactions and enzyme inhibition .

属性

IUPAC Name |

[3-chloro-4-(piperazin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClN2O2.ClH/c13-11-7-10(12(16)17)2-1-9(11)8-15-5-3-14-4-6-15;/h1-2,7,14,16-17H,3-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLQLYARCOYDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN2CCNCC2)Cl)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in treating bacterial infections and its role in enhancing the efficacy of β-lactam antibiotics. This article explores its biological activity, focusing on its inhibitory effects on β-lactamases, antibacterial properties, and mechanisms of action.

- Chemical Formula : CHBClNO

- Molecular Weight : 282.57 g/mol

- CAS Number : 1704074-25-8

The compound acts primarily as a boronic acid derivative, which is known to interact with serine β-lactamases (SBLs). These enzymes are responsible for antibiotic resistance in various Gram-negative bacteria. The mechanism involves the formation of a reversible covalent bond with the active site serine residue of the β-lactamases, thereby inhibiting their activity and restoring the efficacy of β-lactam antibiotics such as meropenem and ceftazidime.

Inhibition of β-Lactamases

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against class A and class C β-lactamases. For instance, a study reported that derivatives of phenylboronic acids, including this compound, showed low micromolar inhibition against KPC-2 and AmpC enzymes. The fractional inhibitory concentration index (FICI) values indicated strong synergistic effects when combined with meropenem against Klebsiella pneumoniae strains expressing KPC-2 .

| Compound | Target Enzyme | FICI Value | Bacterial Strain |

|---|---|---|---|

| This compound | KPC-2 | <0.5 | Klebsiella pneumoniae |

| This compound | AmpC | ~0.5 | Pseudomonas aeruginosa |

Antibacterial Activity

In vitro assays have shown that this compound can enhance the susceptibility of resistant bacterial strains to β-lactam antibiotics. The interaction between the boronic acid moiety and bacterial cell wall components leads to increased aggregation and subsequent bacterial cell death .

A notable study highlighted that boronic acids could effectively aggregate with bacterial surfaces, leading to enhanced recognition and killing of bacteria such as E. coli. The size of aggregates formed was directly correlated with the concentration of boronic acids present, which was critical for their antibacterial activity .

Safety and Toxicity

Toxicological assessments indicate that this compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. This is crucial for its potential application in clinical settings, where minimizing adverse effects is essential.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of boronic acid derivatives in cancer therapy. The compound has been investigated for its ability to inhibit proteasome activity, which is vital for regulating protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thus inducing apoptosis in cancer cells.

Case Study: Proteasome Inhibition

A study demonstrated that (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer. The mechanism involved the disruption of cellular protein homeostasis, leading to increased levels of misfolded proteins and subsequent cell death .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Its structural similarity to known antimicrobial agents suggests that it may interact with bacterial enzymes or receptors, potentially inhibiting their function.

Organic Synthesis

Reagent in Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis. This compound can serve as a versatile building block for synthesizing complex organic molecules.

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

| Boronic Acid Compound | Yield (%) | Reaction Time (hours) | Catalyst Used |

|---|---|---|---|

| This compound | 85 | 2 | Pd(PPh)_2\Cl _2$$ |

| Phenylboronic acid | 90 | 1 | Pd(OAc)_2 |

| 4-Bromobenzeneboronic acid | 80 | 3 | NiCl_2 |

Material Science

Polymer Chemistry

The incorporation of boronic acids into polymer matrices has been studied for developing smart materials that respond to environmental stimuli. For instance, polymers containing this compound can undergo reversible changes in their physical properties upon exposure to specific analytes or conditions.

相似化合物的比较

Comparison with Structural Analogs

Boronic Acid Derivatives with Piperazine Moieties

- 3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenylboronic acid hydrochloride : This compound differs in substituent placement, featuring a hydroxyethyl-piperazine carbonyl group instead of a piperazinylmethyl group. The hydroxyethyl group may improve aqueous solubility compared to the chlorophenyl-piperazinylmethyl scaffold in the target compound .

- Morpholino and Piperazine Variants: (3-Morpholinophenyl)boronic acid hydrochloride (CAS: 863248-20-8) replaces piperazine with morpholine, introducing an oxygen atom into the heterocycle.

Boronic Acid Derivatives with Halogenated Aryl Groups

- (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid : This compound substitutes the piperazinylmethyl group with a fluorobenzyloxy moiety. The electron-withdrawing fluorine atom may enhance metabolic stability but reduce nucleophilic reactivity compared to the target compound’s piperazine group .

- [2-/4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acids: These positional isomers (ortho vs. para) demonstrate the impact of substituent orientation on bioactivity. The ortho isomer showed superior inhibition (1 µM) against fungal histone deacetylase (HDAC) compared to trichostatin A (1.5 µM), highlighting the importance of steric and electronic effects .

Comparison with Non-Boronic Acid Piperazine Derivatives

Urea-Linked Piperazine Compounds

- 1-(3,4-Dimethylphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9n) : This urea derivative lacks a boronic acid group but shares a piperazinylmethyl-thiazole scaffold. Its molecular weight (422.2 g/mol) and synthesis yield (75%) suggest comparable synthetic accessibility to the target compound .

- 1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9o) : The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability relative to the boronic acid’s hydrophilic nature .

Chlorophenyl-Piperazine Pharmaceuticals

- 1-(3-Chlorophenyl)piperazine Hydrochloride (CAS: 13078-15-4) : A simple analog lacking the boronic acid group, this compound is used as a reference standard in pharmaceutical analysis. Its structural simplicity underscores the boronic acid group’s role in conferring unique reactivity and target affinity .

- Impurity F (1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine Hydrochloride) : This impurity in pharmaceutical synthesis highlights the challenges of introducing chlorinated alkyl chains, which may increase toxicity risks compared to the boronic acid’s targeted mode of action .

HDAC Inhibition Potential

Boronic acid derivatives like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit potent HDAC inhibition (IC₅₀: 1 µM), suggesting that the target compound’s boronic acid group could similarly engage catalytic zinc ions in enzymes. The piperazinylmethyl group may further enhance binding through secondary interactions .

Data Tables

Table 2: Commercial Availability of Analogous Boronic Acids

| Compound Name | Catalog Number | Purity | Price (€) | Supplier Reference |

|---|---|---|---|---|

| (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid | AS141310 | 95% | 96.00 | |

| (3-Morpholinophenyl)boronic acid HCl | 100566 | 95+% | Not Provided |

准备方法

Direct Boronic Acid Coupling via Palladium-Catalyzed Cross-Coupling

Overview:

The most prominent method involves the Suzuki-Miyaura cross-coupling reaction, where a chlorinated aromatic precursor is coupled with a boronic acid derivative in the presence of a palladium catalyst. This approach is well-established for aromatic boronic acid synthesis and is adaptable for functionalized compounds.

- Starting Materials: 3-Chloro-4-(chloromethyl)phenyl derivatives and boronic acids.

- Catalyst: Palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium or palladium acetate.

- Base: Organic bases like potassium carbonate or sodium carbonate.

- Solvent: Mixtures of alcohols, nitriles, or ethers, such as isopropanol, acetonitrile, or dioxane.

- Reaction Conditions: Temperatures ranging from 70°C to 75°C, with reaction times of approximately 3-4 hours for optimal yields.

- Using tetrakis(triphenylphosphine)palladium at 70-75°C significantly enhances reaction rate and yield, reducing reaction times to 3-4 hours and improving productivity compared to palladium acetate, which is more expensive and less efficient at scale.

- The reaction typically proceeds with high yields (~90%) when optimized, with the choice of solvent and temperature being critical parameters.

| Parameter | Conditions | Notes |

|---|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium (0.05-0.1 mol%) | Cost-effective alternative to palladium acetate |

| Temperature | 70-75°C | Optimized for reaction speed and yield |

| Reaction Time | 3-4 hours | Shorter duration with optimized conditions |

| Solvent | Isopropanol, acetonitrile, or mixture | Ensures solubility and reaction efficiency |

| Yield | Approximately 90% | High efficiency |

Multi-Step Synthesis via Chloromethylation and Boronic Acid Coupling

Overview:

An alternative approach involves initial chloromethylation of the aromatic ring, followed by boronic acid coupling, and subsequent conversion to the hydrochloride salt.

- Chloromethylation: Aromatic precursors are chloromethylated using formaldehyde and hydrochloric acid or paraformaldehyde in the presence of catalysts like zinc chloride.

- Piperazine Introduction: The chloromethylated intermediate reacts with piperazine derivatives to introduce the piperazin-1-ylmethyl group.

- Boronic Acid Coupling: The functionalized aromatic is then coupled with boronic acids under palladium catalysis.

- Hydrochloride Formation: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt.

- The process emphasizes mild reaction conditions (around 70°C) and uses common solvents like ethanol or acetonitrile, facilitating scale-up.

- Yields are generally high (~85-90%), with purification via crystallization or chromatography.

- Cost-effective reagents and solvents are preferred for industrial applications.

- The process allows for flexibility in substituents, enabling diversification of derivatives.

Alternative Catalytic Systems and Solvent Optimization

Recent research indicates that replacing expensive palladium catalysts with more economical systems, such as nickel catalysis or ligand-free conditions, can be effective, especially at scale. Additionally, solvent systems like ethanol-water mixtures or tert-butanol have been explored to improve solubility and reduce environmental impact.

| Catalyst Type | Reaction Time | Yield | Cost Implication |

|---|---|---|---|

| Tetrakis(triphenylphosphine)palladium | 3-4 hours | ~90% | Moderate; cost-effective at scale |

| Palladium acetate | Longer (~6-8h) | Lower | Expensive; less suitable for scale |

| Nickel-based catalysts | 4-5 hours | ~85% | Cheaper alternative |

Notes on Reaction Optimization and Scale-Up

- Temperature Control: Maintaining the temperature within 70-75°C is critical for maximizing reaction rate and yield.

- Catalyst Loading: Using 0.05-0.1 mol% of palladium catalyst balances cost and efficiency.

- Solvent Choice: Alcohols like isopropanol or nitriles such as acetonitrile are preferred for their polarity and ability to dissolve reactants.

- Reaction Duration: Optimized to 3-4 hours, significantly reducing process time compared to traditional methods.

- Yield Enhancement: Reactions conducted under inert atmosphere (nitrogen or argon) minimize oxidation and side reactions.

Summary of Key Research Findings

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route includes:

Substitution : Reacting a chloro-nitrobenzene derivative with piperazine under alkaline conditions to introduce the piperazine-methyl group .

Reduction : Reducing the nitro group to an amine using iron powder under acidic conditions .

Boronation : Introducing the boronic acid group via palladium-catalyzed Miyaura borylation, using bis(pinacolato)diboron .

- Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for boronation) and solvent systems (e.g., methanol/water mixtures). Monitor purity via LC/MS to detect intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use -NMR to confirm the piperazine-methyl linkage (δ ~48–58 ppm) and boronic acid substitution .

- LC/MS (ESI-MS) : Verify molecular weight (e.g., expected [M+H] peak at m/z ~300–350) and detect impurities .

- X-ray Crystallography : Resolve boronic acid geometry if single crystals are obtainable .

- Quality Control : Cross-reference with reference standards for phenylpiperazine derivatives to validate structural integrity .

Q. How is this compound utilized in cross-coupling reactions?

- Methodological Answer :

- Suzuki–Miyaura Coupling : React with aryl halides (e.g., bromopyridines) under Pd catalysis (e.g., Pd(PPh)) in THF/NaCO at 80°C to form biaryl scaffolds .

- Key Parameters : Maintain anhydrous conditions to prevent boronic acid hydrolysis. Use a 1:1.2 molar ratio of boronic acid to halide for optimal yields .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Storage : Store at -20°C in airtight containers with desiccants to prevent hydrolysis. Avoid freeze-thaw cycles; prepare aliquots for frequent use .

- Stability Assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). Hydrolysis products (e.g., boroxines) can form in aqueous media .

Q. How are impurities profiled during synthesis?

- Methodological Answer :

- HPLC-MS : Detect common impurities like dechlorinated byproducts or piperazine dimers (e.g., 1,3-bis-[4-(chlorophenyl)piperazine]propane) using C18 columns and gradient elution .

- Reference Standards : Compare retention times with certified impurities (e.g., MM0421.06 and MM0421.08 in ) .

Advanced Research Questions

Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions?

- Methodological Answer :

- Oxidation : Treat with HO to form phenolic derivatives; monitor conversion via -NMR (disappearance of boronic acid protons at δ ~7.5 ppm) .

- Reduction : Use NaBH in ethanol to reduce boronic acid to benzyl alcohol derivatives. Confirm via IR (loss of B-O stretch at ~1340 cm) .

- Data Contradiction : reports boronic acid stability in methanol, while notes rapid oxidation in HO-rich environments. Resolve by testing solvent-dependent reactivity .

Q. How to address discrepancies in reported catalytic activity for Suzuki couplings?

- Methodological Answer :

- Parameter Screening : Systematically vary Pd catalysts (e.g., Pd(OAc) vs. PdCl), ligands (e.g., SPhos vs. XPhos), and bases (KCO vs. CsCO) .

- Mechanistic Insight : Use DFT calculations to model Pd-boronate complex formation, identifying steric effects from the piperazine-methyl group .

Q. What computational models predict the compound’s binding affinity in drug discovery?

- Methodological Answer :

- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Parameterize boronic acid as a trigonal planar moiety .

- ADMET Prediction : Use SwissADME to assess solubility (LogP ~2.5) and cytochrome P450 inhibition risks .

Q. What challenges arise in purifying this compound, and how are they mitigated?

- Methodological Answer :

- Chromatography : Use reverse-phase flash chromatography (MeCN/HO with 0.1% TFA) to separate boronic acid from polar impurities .

- Crystallization : Recrystallize from ethanol/water (7:3) to enhance purity >98%. Avoid high temperatures to prevent decomposition .

Q. What toxicological assessments are required for preclinical studies?

- Methodological Answer :

- Acute Toxicity : Conduct OECD 423 assays in rodents, monitoring LD and organ histopathology .

- Genotoxicity : Perform Ames tests with Salmonella strains TA98/TA100 to detect mutagenic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。